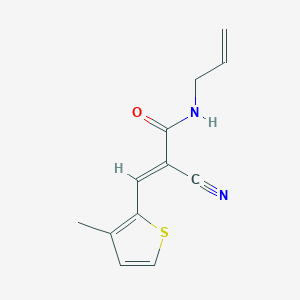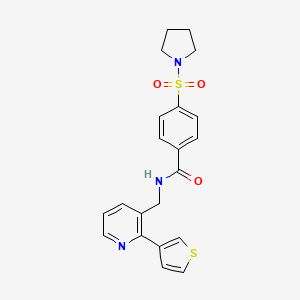
4-(pyrrolidin-1-ylsulfonyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-(pyrrolidin-1-ylsulfonyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. It contains several functional groups, including a pyrrolidinyl sulfonyl group, a benzamide moiety, and a thiophene-pyridine structure, which may contribute to its reactivity and potential applications in various fields such as pharmaceuticals, materials science, or as a ligand in coordination chemistry.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting from basic aromatic acids or amines. For instance, the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine involves the catalytic action of triethylamine and yields the product in 87.8% after heating the reaction mixture . Another related compound, 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide, is synthesized through a five-step process including chlorination, aminolysis, reduction, and condensation, with a final yield of 54.5% . These examples suggest that the synthesis of the target compound would also require careful selection of starting materials and reaction conditions to optimize yield and purity.
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed using spectroscopic methods like 1H-NMR and MS . Additionally, the structural analysis may include X-ray crystallography, as seen in the study of pyridyl substituted benzamides, which provides detailed information on the molecular geometry and intermolecular interactions . The presence of various substituents on the benzamide core can significantly influence the molecular conformation and, consequently, the chemical reactivity and physical properties of the compound.
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. For example, the benzamide moiety could undergo reactions typical of amides, such as hydrolysis or nucleophilic acyl substitution. The pyrrolidinyl sulfonyl group might be involved in sulfonylation reactions, while the thiophene and pyridine rings could participate in electrophilic aromatic substitution or act as ligands in metal coordination complexes. The specific reactivity patterns would need to be explored experimentally.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often determined by their molecular structure. For instance, the luminescent properties of pyridyl substituted benzamides suggest that the target compound might also exhibit photophysical characteristics, potentially useful in the development of optical materials or sensors . The solubility, melting point, and stability of the compound would be influenced by the nature of the substituents and the overall molecular architecture. The multi-stimuli-responsive behavior observed in related compounds indicates that the target compound could also respond to external stimuli such as light, heat, or mechanical force, which could be advantageous for smart material applications .
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine rings are widely utilized in medicinal chemistry due to their ability to enhance pharmacophore space exploration, contribute to stereochemistry, and increase three-dimensional coverage. Pyrrolidine derivatives, including those with structural modifications similar to the query compound, are of great interest as sources of effective pharmacological agents, particularly for central nervous system (CNS) applications. This includes facilitating memory processes and attenuating cognitive function impairments associated with various conditions (Giovanna Li Petri et al., 2021).
Thiophene Derivatives in Medicinal Chemistry
Thiophene analogues, due to their structural similarity to benzene, have been investigated for their potential in various therapeutic areas, including their role in synthesizing compounds with possible carcinogenicity and pharmacological activity. Specifically, thiophene derivatives have been synthesized and evaluated for activities consistent with known chemistry, indicating potential for further exploration in drug discovery (J. Ashby et al., 1978).
Benzamide Derivatives and Their Applications
Benzamide derivatives are pivotal in developing novel therapeutic agents due to their diverse biological activities. This chemical class's compounds have shown promise in various fields, including antitumor, antibacterial, and CNS activities. The structural component of benzamide, akin to the query compound, suggests potential utility in exploring these therapeutic areas further, demonstrating the versatility and significant interest in this scaffold for medicinal chemistry applications (S. Saganuwan, 2017).
Safety And Hazards
I couldn’t find specific information on the safety and hazards of “4-(pyrrolidin-1-ylsulfonyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide”. However, it’s important to note that this compound is intended for research use only and is not intended for human or veterinary use1.
Future Directions
While I couldn’t find specific information on the future directions of “4-(pyrrolidin-1-ylsulfonyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide”, it’s worth noting that compounds with similar structures are often subjects of ongoing research in various fields, including medicinal chemistry2. The development of new drugs that overcome current health problems is a major focus of such research2.
properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c25-21(23-14-17-4-3-10-22-20(17)18-9-13-28-15-18)16-5-7-19(8-6-16)29(26,27)24-11-1-2-12-24/h3-10,13,15H,1-2,11-12,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPJFTICZYPJNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(pyrrolidin-1-ylsulfonyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone](/img/structure/B2501257.png)
![3-Fluoro-4-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2501259.png)
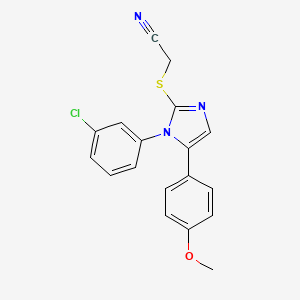
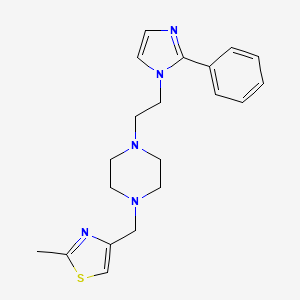
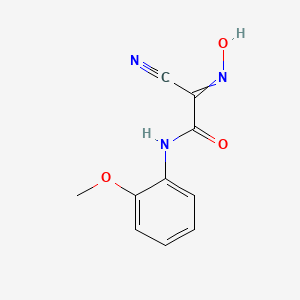
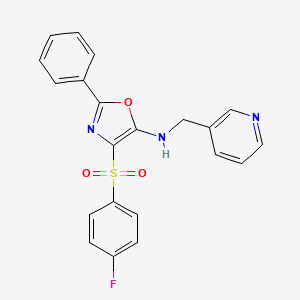
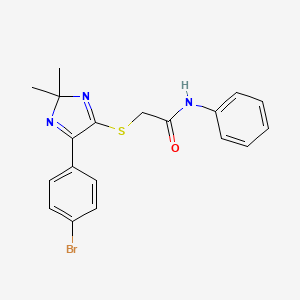
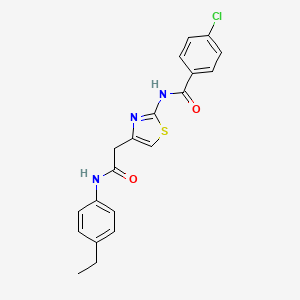
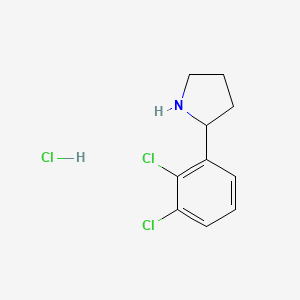
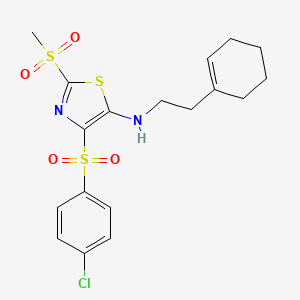
![N-(2-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2501274.png)
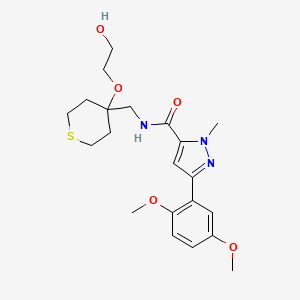
![5-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2501277.png)
